Maltotetraitol is a reduced maltooligosaccharide, specifically a reduced form of maltotetraose. [, ] This sugar alcohol is not naturally occurring and serves as a valuable tool in studying carbohydrate-protein interactions, particularly in the context of bacterial transport and chemotaxis systems. []
Maltotetraitol is a sugar alcohol derived from maltose, specifically a tetraol that is structurally similar to maltotriose and maltitol. It is classified under the category of sugar alcohols, which are known for their lower caloric content and reduced glycemic index compared to traditional sugars. Maltotetraitol serves as a potential sweetener and bulking agent in food products, providing sweetness with fewer calories.
Maltotetraitol can be sourced from the enzymatic conversion of maltodextrins or through the hydrogenation of maltose. It belongs to a broader class of compounds known as polyols or sugar alcohols, which include other substances like mannitol, sorbitol, and xylitol. These compounds are characterized by their ability to provide sweetness without causing significant spikes in blood glucose levels.
Maltotetraitol can be synthesized using various methods, including:
The synthesis process typically requires careful control of temperature and pressure to optimize yield and purity. The use of high-performance liquid chromatography is common for analyzing the composition of the resulting products, ensuring that unwanted by-products are minimized.
Maltotetraitol has a molecular formula of and features multiple hydroxyl groups (-OH), which contribute to its solubility in water and its sweet taste. The structure consists of four glucose units linked together, resembling a branched oligosaccharide.
Maltotetraitol participates in various chemical reactions typical of sugar alcohols:
The reactivity of maltotetraitol is influenced by its hydroxyl groups, which can participate in hydrogen bonding and contribute to its solubility properties.
Maltotetraitol functions primarily as a low-calorie sweetener. Its mechanism involves:
Studies indicate that maltotetraitol has about 50-60% of the sweetness of sucrose but with significantly lower caloric content.
Maltotetraitol finds several applications in scientific and industrial fields:
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